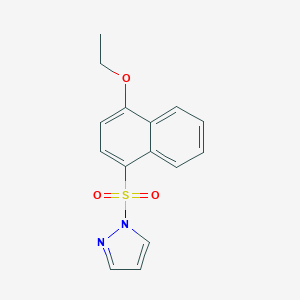
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a sulfonyl group attached to a 4-ethoxynaphthalene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-1H-pyrazole typically involves the following steps:
Preparation of 4-ethoxynaphthalene: This intermediate can be synthesized by reacting 1-naphthol with diethyl sulfate in the presence of a base such as potassium carbonate.
Formation of the sulfonyl chloride: The 4-ethoxynaphthalene is then reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.
Coupling with pyrazole: The sulfonyl chloride is subsequently reacted with pyrazole in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The pyrazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Products may include 4-ethoxynaphthalene-1-carboxylic acid.
Reduction: Products may include 1-((4-ethoxynaphthalen-1-yl)thio)-1H-pyrazole.
Substitution: Products will vary based on the substituents introduced.
Aplicaciones Científicas De Investigación
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-1H-pyrazole depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the reactivity of the pyrazole ring and its interactions with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-ethyl-1H-imidazole
- 1-((4-ethoxynaphthalen-1-yl)sulfonyl)-2-isopropyl-1H-imidazole
Uniqueness
1-((4-ethoxynaphthalen-1-yl)sulfonyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct chemical properties compared to imidazole derivatives. The pyrazole ring can engage in different types of chemical reactions and interactions, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1-(4-ethoxynaphthalen-1-yl)sulfonylpyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-2-20-14-8-9-15(13-7-4-3-6-12(13)14)21(18,19)17-11-5-10-16-17/h3-11H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGHUILZWNMJSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3C=CC=N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
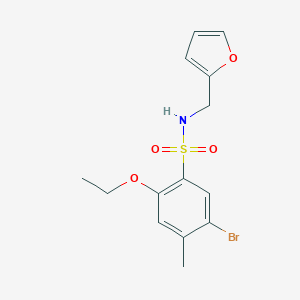
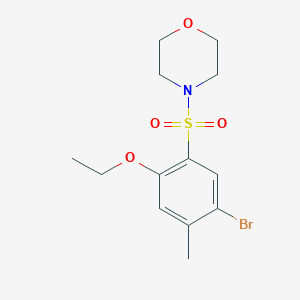
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B497756.png)
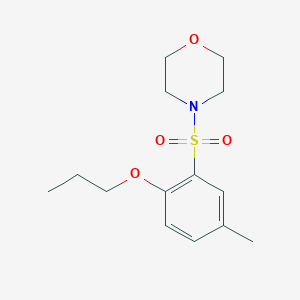
![1-[(5-Methyl-2-propoxyphenyl)sulfonyl]piperidine](/img/structure/B497758.png)
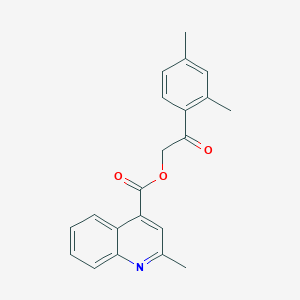
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 4-chlorobenzoate](/img/structure/B497761.png)
![2-[4-(Phenylsulfonyl)-1-piperazinyl]ethyl 2-thiophenecarboxylate](/img/structure/B497762.png)


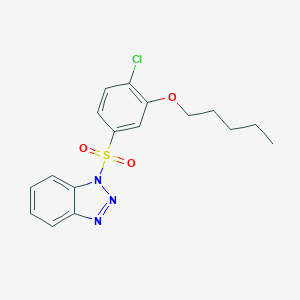
![1-[(2,4-diethoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B497773.png)


